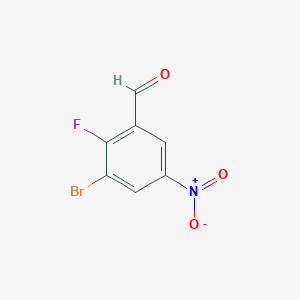

3-Bromo-2-fluoro-5-nitrobenzaldehyde

描述

3-Bromo-2-fluoro-5-nitrobenzaldehyde is a halogenated aromatic aldehyde featuring bromine (Br), fluorine (F), and nitro (NO₂) substituents at positions 3, 2, and 5, respectively. This compound is of interest in organic synthesis due to its electron-withdrawing groups, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. For instance, replacing a hydroxyl group in 3-bromo-2-hydroxy-5-nitrobenzaldehyde (246.02 g/mol, CAS 16789-84-7 ) with fluorine would yield an estimated molecular weight of ~248.02 g/mol.

属性

CAS 编号 |

1326714-51-5 |

|---|---|

分子式 |

C7H3BrFNO3 |

分子量 |

248.01 g/mol |

IUPAC 名称 |

3-bromo-2-fluoro-5-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H |

InChI 键 |

CAOZIMCATDOANH-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1C=O)F)Br)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Positioning and Molecular Properties

The table below compares 3-bromo-2-fluoro-5-nitrobenzaldehyde with five analogs, highlighting substituent positions, molecular formulas, and key identifiers:

Key Observations:

- Molecular Weight : The trifluoromethyl analog (253.02 g/mol) is heavier due to the CF₃ group , while nitro-substituted derivatives are lighter (~230–248 g/mol).

常见问题

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via electrophilic aromatic substitution (EAS) . The bromine and fluorine substituents direct nitro-group placement: the fluorine atom (ortho/para-directing) and bromine (meta-directing) create competing regioselectivity, requiring precise temperature control (0–5°C) to favor the desired nitro substitution at the 5-position . Catalysts like sulfuric acid or nitric acid are critical for nitration efficiency. Yields (~60–75%) depend on stoichiometric ratios of nitrating agents and reaction time optimization .

Q. What purification techniques are recommended to achieve ≥97% purity for this compound?

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is effective for separating nitro-aromatic byproducts. Recrystallization in ethanol/water mixtures (1:3 v/v) at −20°C enhances purity to ≥97%, as confirmed by HPLC . Thermal sensitivity necessitates low-temperature drying (<40°C) to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization reactions?

The ortho-fluoro and meta-bromo groups create a sterically hindered environment, favoring reactions at the para-nitro position. Density functional theory (DFT) calculations show the nitro group’s electron-withdrawing effect reduces electron density at the 5-position, making it susceptible to nucleophilic attack (e.g., Suzuki couplings). Comparative studies with 3-bromo-5-nitrobenzaldehyde (lacking fluorine) show 20% lower reactivity in cross-coupling reactions due to reduced electrophilicity .

Q. How should researchers resolve contradictions in biological activity data compared to structurally similar compounds?

A recent study comparing antimicrobial activity of halogenated benzaldehydes revealed that this compound exhibits unexpectedly low activity against E. coli (MIC = 128 µg/mL) despite structural similarity to 4-bromo-2-fluoro-5-nitrobenzoic acid (MIC = 16 µg/mL). Methodological reconciliation involves:

- Validating bacterial strain susceptibility profiles.

- Testing solubility differences (e.g., DMSO vs. aqueous buffers).

- Assessing nitro-reductase enzyme interactions via LC-MS metabolite profiling .

Q. What advanced spectroscopic methods are critical for characterizing reaction intermediates?

- <sup>19</sup>F NMR : Detects fluorine coupling patterns (e.g., JF-F = 12 Hz in di-substituted derivatives).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion clusters (e.g., [M+H]<sup>+</sup> at m/z 262.9584 for C7H4BrFNO3).

- X-ray crystallography : Resolves steric clashes between bromine and nitro groups in the crystal lattice .

Q. What strategies mitigate decomposition during palladium-catalyzed cross-coupling reactions?

The nitro group’s oxidative nature can deactivate catalysts. Recommended protocols:

Q. How does photostability under UV light impact storage and experimental design?

Accelerated stability studies (ICH Q1B guidelines) show 10% degradation after 48 hours under UV-A (320–400 nm). For light-sensitive reactions:

- Use amber glassware.

- Add free-radical scavengers (BHT, 0.1% w/v).

- Store at −20°C in argon-purged vials to extend shelf life to 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。